Superior BD1 Selectivity: LT052 Achieves 138-Fold Discrimination Over BRD4 BD2
LT052 exhibits a 138-fold selectivity for BRD4 BD1 (IC50 = 87.7 nM) over BRD4 BD2 (IC50 = 12.130 μM) . In comparison, the widely used pan-BET inhibitor JQ1 shows only 2.3-fold selectivity (BRD4 BD1 IC50 = 77 nM; BRD4 BD2 IC50 = 33 nM) . Another BD1-selective inhibitor, GSK778, demonstrates 142-fold selectivity (BRD4 BD1 IC50 = 41 nM; BRD4 BD2 IC50 = 5.843 μM) [1]. LT052's selectivity profile is among the highest reported for a BET BD1 inhibitor, enabling precise dissection of BD1-mediated biology.
| Evidence Dimension | BRD4 BD1 vs BD2 selectivity |
|---|---|
| Target Compound Data | BRD4 BD1 IC50 = 87.7 nM; BRD4 BD2 IC50 = 12.130 μM; 138-fold selectivity |
| Comparator Or Baseline | JQ1: BRD4 BD1 IC50 = 77 nM, BD2 = 33 nM, 2.3-fold; GSK778: BRD4 BD1 IC50 = 41 nM, BD2 = 5.843 μM, 142-fold |
| Quantified Difference | LT052 exhibits 138-fold selectivity, comparable to GSK778 (142-fold) and vastly superior to JQ1 (2.3-fold). |
| Conditions | Biochemical IC50 assays using recombinant BRD4 bromodomains (AlphaLISA/TR-FRET) |
Why This Matters
High BD1 selectivity minimizes BD2-mediated off-target effects, ensuring that observed biological responses are attributable specifically to BD1 inhibition.
- [1] TargetMol. GSK778 Product Information. CAS 2451862-42-1. View Source
